
1-((1-(1-(2-(naphthalen-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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描述
1-((1-(1-(2-(naphthalen-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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生物活性
The compound 1-((1-(1-(2-(naphthalen-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O2 with a molecular weight of approximately 322.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C19H18N4O2 |
Molecular Weight | 322.4 g/mol |
CAS Number | 1903337-56-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the naphthalen-1-ylacetyl intermediate, followed by reactions with azetidine and pyrrolidine derivatives. The synthetic process is optimized for yield and purity using various reagents and catalysts.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the triazole moiety suggests potential interactions with proteins involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, which may extend to this molecule.
Antimicrobial Activity
Research has indicated that derivatives related to this compound exhibit notable antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans . For instance, studies on azetidine derivatives have demonstrated their effectiveness against these microorganisms, suggesting that our compound may share similar activities .
Anticancer Potential
The structural features of this compound align it with other known anticancer agents. Mannich bases, which include similar structural motifs, have been reported to possess cytotoxic effects against cancer cell lines . Investigations into the activity of related compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antimicrobial Screening : A series of azetidine derivatives were synthesized and screened for their antimicrobial activity against a panel of bacteria and fungi. Results showed that several compounds exhibited potent inhibition against Bacillus anthracis and other pathogens .
- Cytotoxic Studies : Research on Mannich bases revealed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 8.2 to 32.1 µM depending on the structure . This indicates a potential for further development in anticancer therapies.
常见问题
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
- Methodological Answer: Synthesis optimization requires careful control of:
- Reaction Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azetidine ring formation, while ethanol/water mixtures improve click-chemistry triazole coupling .
- Catalyst Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, with sodium ascorbate as a reducing agent to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., naphthalene protons at δ 7.2–8.5 ppm, azetidine protons at δ 3.1–4.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms azetidine-triazole-pyrrolidinone connectivity (e.g., C–C bond angles ~120° for aromatic systems) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 427.93) .
Q. How should researchers design preliminary biological screening assays for this compound?
- Methodological Answer:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on derivatives of this compound?
- Methodological Answer:
- Functional Group Modifications :
Modification | Biological Impact | Reference |
---|---|---|
Naphthalene → Anthracene | Enhanced π-π stacking with hydrophobic targets | |
Azetidine → Piperidine | Altered ring strain and target affinity | |
Triazole → Tetrazole | Improved metabolic stability |
- Pharmacophore Mapping : Use Schrödinger Suite or MOE to identify critical binding motifs (e.g., triazole as a hydrogen bond acceptor) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Reproducibility Checks : Validate assays in triplicate under standardized conditions (e.g., pH 7.4, 37°C) .
- Target-Specific Profiling : Use CRISPR-edited cell lines to isolate off-target effects (e.g., knockout CYP450 enzymes to assess metabolic interference) .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in IC₅₀ variability .
Q. What computational methods are suitable for predicting target binding interactions?
- Methodological Answer:
- Molecular Docking : Autodock Vina or Glide to simulate binding to ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) Simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes .
- Free Energy Calculations : MM/PBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong interactions) .
Q. What challenges arise in synthesizing enantiomerically pure forms, and how can they be addressed?
- Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for azetidine ring formation to induce enantioselectivity (ee > 90%) .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .
Q. How can researchers systematically evaluate physicochemical properties for formulation development?
- Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- LogP Determination : Reverse-phase HPLC to calculate partition coefficients (optimal LogP: 2–4) .
属性
IUPAC Name |
1-[[1-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-9-4-10-25(21)12-18-13-27(24-23-18)19-14-26(15-19)22(29)11-17-7-3-6-16-5-1-2-8-20(16)17/h1-3,5-8,13,19H,4,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPIHEYRJTYATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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